molecular formula C17H18N2O3S B5698278 2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide

2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No.: B5698278
M. Wt: 330.4 g/mol
InChI Key: UFVWKXMUGOZNDQ-UHFFFAOYSA-N
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Description

2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of both acetamide and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the acylation of 2-aminothiophenol, followed by the reaction with 2-methoxyphenyl acetic acid under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as a ligand, forming complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors . The pathways involved may include inhibition of bacterial enzymes or disruption of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12(20)18-14-8-4-6-10-16(14)23-11-17(21)19-13-7-3-5-9-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVWKXMUGOZNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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